Alverine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

FREELY SOL IN WATER; CRYSTALS /CITRATE/

SLIGHTLY SOL IN CHLOROFORM; SOL IN DIL ACIDS; SPARINGLY SOL IN ALC; VERY SLIGHTLY SOL IN ETHER; SWEET ODOR & SLIGHTLY BITTER TASTE /CITRATE/

9.60e-04 g/L

Synonyms

Canonical SMILES

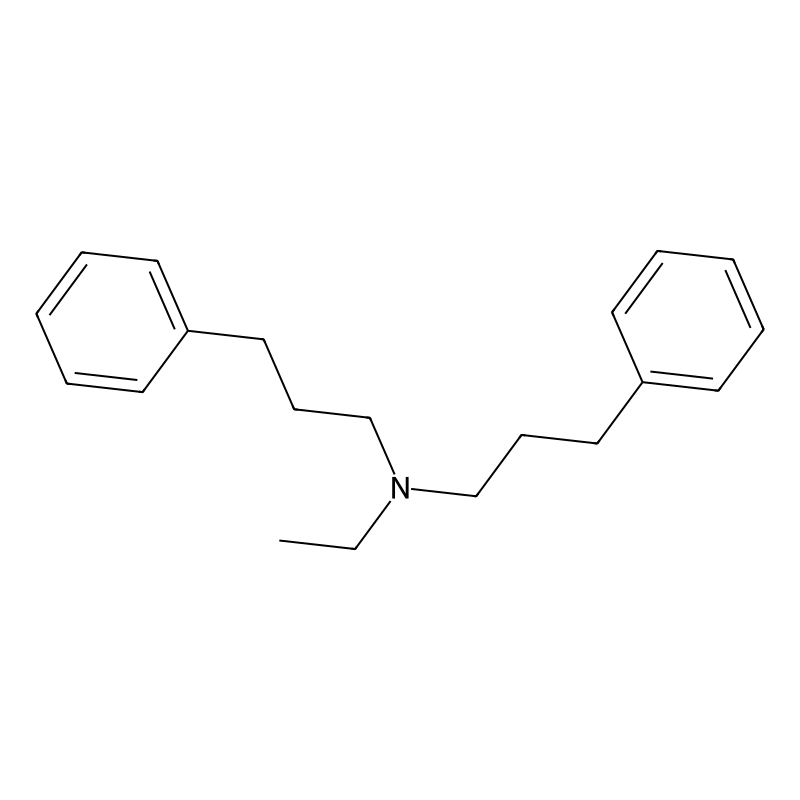

Alverine is a smooth muscle relaxant primarily used to alleviate abdominal pain associated with gastrointestinal disorders, such as irritable bowel syndrome (IBS), diverticular disease, and dysmenorrhea (painful menstruation) . Its chemical formula is , with a molar mass of approximately 281.44 g/mol. Alverine acts directly on smooth muscles in the gut and uterus, promoting relaxation and reducing spasms .

Alverine's mechanism of action is not fully understood, but it is believed to act as a direct smooth muscle relaxant [2]. It likely interacts with specific channels or receptors on smooth muscle cells in the gut, leading to their relaxation and reducing cramping sensations. Additionally, alverine might exhibit some anticholinergic properties, further contributing to its muscle relaxant effects [3].

Data Source:

Alverine functions as an antagonist of the 5-hydroxytryptamine receptor 1A (5-HT1A), which plays a critical role in modulating gut motility and sensitivity . By blocking this receptor, alverine alleviates rectal hypersensitivity and prevents muscle spasms in the gastrointestinal tract. It is particularly effective in treating symptoms such as abdominal pain, bloating, constipation, and diarrhea associated with functional gastrointestinal disorders .

Side Effects

Common side effects include nausea, dizziness, headaches, and allergic reactions such as skin rashes. In rare cases, it may induce toxic hepatitis or hypotension .

Alverine can be synthesized through several methods, primarily involving the reaction of phenylpropylamine derivatives with ethylamine. A typical synthesis pathway might involve:

- Formation of Phenylpropylamine: Starting materials like phenylacetic acid are reacted with appropriate amines.

- Alkylation: The resultant amines undergo alkylation with ethyl halides to introduce the ethyl group.

- Purification: The crude product is purified through crystallization or chromatography to obtain pure alverine .

Alverine is primarily utilized in the treatment of:

- Irritable Bowel Syndrome: To relieve abdominal pain and discomfort.

- Diverticular Disease: To alleviate symptoms caused by muscle spasms in the gut.

- Dysmenorrhea: To reduce menstrual cramps by relaxing uterine muscles .

It is available in capsule form with dosages typically ranging from 60 mg to 120 mg taken one to three times daily .

Research indicates that alverine may interact with other medications affecting smooth muscle activity or serotonin pathways. For instance:

- Serotonin Receptor Modulators: As a 5-HT1A antagonist, it could potentially enhance or diminish the effects of other serotonergic drugs.

- Antihypertensives: Due to its potential hypotensive effects, caution is advised when used alongside blood pressure medications .

Several compounds exhibit similar pharmacological properties to alverine. Below is a comparison highlighting their uniqueness:

| Compound | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Alverine | Smooth muscle relaxant | Direct action on gut and uterine muscles | |

| Hyoscine (Scopolamine) | Anticholinergic | Primarily used for motion sickness | |

| Dicyclomine | Anticholinergic | Used for IBS; less specific than alverine | |

| Mebeverine | Smooth muscle relaxant | More selective for intestinal smooth muscle | |

| Butylscopolamine | Anticholinergic | Used for abdominal pain relief; broader action |

Uniqueness of Alverine

Alverine's direct action on both intestinal and uterine smooth muscles distinguishes it from many other antispasmodics that may target only one type of muscle. Its specific antagonistic action on 5-HT1A receptors also contributes to its efficacy in treating functional gastrointestinal disorders without significantly affecting other neurotransmitter systems .

Classical Alkylation Routes for Tertiary Amine Synthesis

The traditional synthetic approach to alverine relies on classical alkylation methodology for tertiary amine construction. The most established route involves a multi-step process beginning with phenylpropanol as the starting material [1] [2].

The fundamental synthetic sequence proceeds through bromination of phenylpropanol to generate 3-phenyl bromopropane, followed by alkylation with ethylamine to produce the intermediate ethylamphetamine. This intermediate undergoes subsequent alkylation with additional 3-phenyl bromopropane under alkaline conditions to form the final alverine structure [1] [2].

According to patent literature, this classical route achieves variable yields depending on specific reaction conditions and purification methods employed. Chinese patent CN101838205A reports the bromination step utilizing bromine or bromine-containing compounds, with the alkylation reactions conducted in alkaline media [1]. The subsequent patent CN103508898A describes modifications to this basic approach, utilizing phenylpropyl alcohol as the starting material and employing improved reaction conditions for enhanced yield and purity [2].

The detailed synthetic procedure documented in Royal Society of Chemistry supplementary information provides specific reaction parameters. The synthesis begins with (E)-1,3-dichloropropene and ethylamine hydrochloride with potassium carbonate in acetonitrile at 100°C for 16 hours, achieving 90% yield for the initial alkylation step [3]. This intermediate subsequently undergoes iron-catalyzed cross-coupling with phenylmagnesium bromide in the presence of iron(III) acetylacetonate and tetramethylethylenediamine in dry tetrahydrofuran, yielding 55% of the desired diarylated product [3].

The final hydrogenation step employs palladium on carbon catalyst under hydrogen atmosphere in the presence of 0.1 M sodium hydroxide in ethanol, delivering the target alverine in 72% yield [3]. This multi-step sequence demonstrates the complexity inherent in classical alkylation approaches while providing acceptable overall yields.

Iron-Catalyzed Cross-Coupling Approaches

Modern synthetic methodology has embraced iron-catalyzed cross-coupling reactions as an attractive alternative to traditional alkylation routes. Iron catalysis offers several advantages including reduced environmental impact, lower catalyst costs, and enhanced functional group tolerance compared to precious metal catalysts [4] [5] [6].

Iron-catalyzed cross-coupling reactions of propargylic substrates with Grignard reagents have emerged as particularly valuable for constructing complex molecular architectures. Recent developments demonstrate the utility of iron acetylacetonate complexes in promoting carbon-carbon bond formation between organometallic nucleophiles and organic electrophiles [4] [5].

The mechanistic pathway for iron-catalyzed cross-coupling involves initial formation of reduced organoiron intermediates upon treatment of iron(III) acetylacetonate with Grignard reagents. These catalytically active species undergo nucleophilic substitution reactions through either syn or anti pathways, delivering the desired coupling products with excellent regioselectivity and stereoselectivity [4].

For alverine synthesis specifically, the iron-catalyzed approach offers improved efficiency compared to traditional methods. The reaction between dichloropropene derivatives and phenylmagnesium bromide in the presence of iron(III) acetylacetonate proceeds under mild conditions, providing access to the key diarylated intermediate with good yield and selectivity [3].

The iron-catalyzed methodology demonstrates broad scope and functional group tolerance, accommodating various electronic and steric environments. Electron-rich and electron-poor aromatic systems participate effectively in these transformations, providing synthetic flexibility for structural modifications [4] [5].

Purification Strategies and Yield Optimization

Purification of alverine and related intermediates requires sophisticated chromatographic techniques to achieve pharmaceutical-grade purity. Liquid chromatography-mass spectrometry methods have been developed for both analytical and preparative applications [7] [8] [9].

High-performance liquid chromatography utilizing C8 or C18 stationary phases provides effective separation of alverine from synthetic impurities and degradation products. The optimized mobile phase composition typically consists of acetonitrile and aqueous buffer systems, with formic acid or phosphoric acid modifiers to enhance peak resolution [7] [9].

For preparative applications, the chromatographic conditions can be scaled to accommodate larger quantities while maintaining separation efficiency. The Newcrom R1 column demonstrates particular effectiveness for alverine purification, offering excellent resolution with reduced silanol activity [9].

Solid-phase extraction techniques have been implemented for sample cleanup and concentration enhancement. Phenomenex Strata-X cartridges provide effective extraction from complex matrices, achieving recovery rates exceeding 80% for both alverine and its metabolites [8].

The overall yield optimization for alverine synthesis depends critically on the purification strategy employed. Column chromatography utilizing hexane-ethyl acetate solvent systems provides effective separation of reaction products, though careful optimization of gradient conditions is essential to maximize recovery [3].

Green Chemistry Considerations in Industrial Production

The pharmaceutical industry increasingly embraces green chemistry principles to minimize environmental impact and enhance sustainability. For alverine production, several green chemistry approaches have been investigated to reduce waste generation and improve atom economy [10] [11] [12].

Solvent selection represents a critical consideration for sustainable alverine synthesis. Traditional synthetic routes rely heavily on chlorinated solvents and other environmentally problematic media. Green chemistry alternatives focus on aqueous systems, renewable solvents, and reduced solvent volumes [10] [13].

The development of one-pot synthetic sequences minimizes waste generation by eliminating intermediate isolation and purification steps. For alverine synthesis, integrated reaction sequences combining alkylation and reduction steps have been explored to improve overall efficiency [14].

Catalyst recycling and recovery systems have been implemented to reduce the environmental footprint of metal-catalyzed processes. Iron-based catalysts offer particular advantages in this regard, as iron is abundant, non-toxic, and readily recoverable [10] [15].

Flow chemistry techniques provide additional opportunities for green synthesis by enabling precise control of reaction conditions and minimizing side product formation. Continuous flow processes can achieve higher selectivity and reduced waste compared to traditional batch operations [12].

The implementation of process analytical technology allows real-time monitoring of reaction progress and product quality, enabling optimization of reaction conditions to maximize yield while minimizing waste. This approach is particularly valuable for industrial-scale alverine production [13].

| Synthetic Route | Starting Material | Overall Yield | Key Advantages | Limitations |

|---|---|---|---|---|

| Classical Alkylation | Phenylpropanol | 42-48% | Well-established | Multi-step process |

| Iron-Catalyzed | Dichloropropene | 55% [3] | Mild conditions | Requires inert atmosphere |

| Heck-Matsuda | Diallylacetamide | 69% [17] | One-pot process | Requires diazonium salts |

| Green Synthesis | Bio-based materials | Variable [10] | Sustainable | Limited scope |

| Purification Method | Recovery Rate | Purity Achieved | Scalability | Cost Effectiveness |

|---|---|---|---|---|

| Column Chromatography | 70-85% [3] | >95% | Moderate | Moderate |

| Solid-Phase Extraction | 80-86% [7] [8] | >90% | High | High |

| Crystallization | 85-95% [1] [2] | >98% | High | High |

| Preparative HPLC | 90-95% [9] | >99% | Low | Low |

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Related CAS

5982-87-6 (hydrochloride)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

IT IS USED IN MGMNT OF GI DISORDERS IN WHICH HYPERMOTILITY OR SPASM IS INVOLVED...& IN GENITOURINARY SPASM SUCH AS MAY ACCOMPANY PASSAGE OF STONE, URINARY TRACT INFECTION, OR PROSTATIC HYPERTROPHY. ... IT MAY ALSO BE USED IN CERTAIN PRIMARY DYSMENORRHEAS & TO AID IN VARIOUS ENDOSCOPIC EXAM. /CITRATE/

STERCULIA GUM WITH & WITHOUT SMOOTH MUSCLE RELAXANT ALVERINE HAD SIMILAR BENEFICIAL EFFECTS ON CONSTIPATION & REDUCED TRANSIT TIMES IN DIVERTICULAR DISEASE IN 2 GROUPS OF 10 PT STUDIED.

ANTICHOLINERGIC

Pharmacology

MeSH Pharmacological Classification

ATC Code

A03 - Drugs for functional gastrointestinal disorders

A03A - Drugs for functional gastrointestinal disorders

A03AX - Other drugs for functional gastrointestinal disorders

A03AX08 - Alverine

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Drug Warnings

Biological Half Life

Use Classification

Methods of Manufacturing

Dates

Network-based drug repositioning: A novel strategy for discovering potential antidepressants and their mode of action

Ting-Ting Zhang, Rui Xue, Xin Wang, Shi-Wen Zhao, Lei An, Yun-Feng Li, You-Zhi Zhang, Shao LiPMID: 30087074 DOI: 10.1016/j.euroneuro.2018.07.096

Abstract

Current target-oriented paradigm for novel antidepressant discovery has been difficult to succeed and the failures always bring huge economic losses. Although abundant ledge of disease related genes and drug action targets has been accumulated, the successful application of the knowledge for new drug discovery is limited. Here, we predicted and validated potential antidepressants and molecular targets from DrugBank recorded drugs using a novel network-based drug repositioning approach. This approach predicted relationships between drug and targets through network-based integration of drug chemical similarity, therapeutic similarity and protein-protein interactions. We predicted genome-wide relations of drugs and targets, and then screened drugs that connect to depression-related targets of known antidepressants. Six drugs were predicted and experimentally validated to have antidepressant-like effects in the tail suspension test (TST) and forced swimming test (FST) in mice. Alverine, which is a gastrointestinal antispasmodic drug, was further validated to display antidepressant-like effects in the learned helplessness and chronic unpredictable stress models of depression. Four targets, including serotonin transporter, norepinephrine transporter, serotonin 1A receptor and serotonin 2A receptor, were included in the predictable system and confirmed as primary sites of action for alverine. The results suggest that alverine may be an effective antidepressant drug and the network-based drug repositioning may be a promising drug discovery paradigm for complex multi-genetic diseases such as depression.Anxiolytic-like effects of alverine citrate in experimental mouse models of anxiety

Deepali Gupta, Mahesh Radhakrishnan, Yeshwant KurhePMID: 25199966 DOI: 10.1016/j.ejphar.2014.08.033

Abstract

Anxiety disorders are widely spread psychiatric illnesses that are a cause of major concern. Despite a consistent increase in anxiolytics, the prevalence of anxiety is static; this necessitates the development of new compounds with potential activity and minimum unwanted effects. A serotonergic (5HT) system plays an important role in pathogenesis of anxiety and predominantly involves 5HT1A receptor action in mediating anxiety-like behavior; the antagonism of 5HT1A receptor has demonstrated to produce anxiolytic-like effects. Alverine citrate (AVC) is reported as a 5HT1A antagonist; however, its effects on anxiety-like behavior are not investigated. Thus, the present study, by utilizing a neurobehavioral approach, examined the anxiolytic-like effects of AVC in experimental mouse models of anxiety. Mice were acutely treated with AVC (5-20mg/kg, i.p.)/diazepam (DIA, 2mg/kg, i.p.) and subjected to four validated anxiety models viz. elevated plus-maze (EPM), light/dark (L/D), hole-board (HB) and marble burying (MB) tests. AVC (15-20mg/kg) and DIA significantly increased open arm activity in EPM, exploration in light chamber in L/D test, exploratory behavior in HB and reduced MB behavior in marble burying test. AVC (5mg/kg) had no effect on all behavioral tests, while AVC (10mg/kg) produced partial effects. It revealed anxiolytic-like effects of AVC. Furthermore, anxiolytic-like effects of AVC at higher doses (15-20mg/kg) were more pronounced than lower doses (10mg/kg) and were quite similar to the standard drug DIA. The present finding demonstrates, for the first time, the anxiolytic-like effects of AVC, which may be an alternative approach for management of anxiety-related disorders.Influence of simethicone and alverine on stress-induced alterations of colonic permeability and sensitivity in rats: beneficial effect of their association

Lionel Bueno, Catherine Beaufrand, Vassilia Theodorou, Marie-Christine Andro-DelestrainPMID: 23488786 DOI: 10.1111/jphp.12021

Abstract

Alverine, an antispasmodic agent for the treatment of irritable bowel syndrome (IBS), may be combined with simethicone, a protective agent of the mucosa. Stress is a major factor triggering abdominal pain in IBS and causing hypersensitivity to colonic distension in animals through an increased colonic permeability. The antinociceptive effects of alverine and simethicone, separately or in association, were evaluated on stress-induced colonic hypersensitivity to distension in rats. The influence of simethicone on altered permeability was also tested.Groups of 8-10 female adult Wistar rats (200-250 g) housed individually were used. Gut paracellular permeability was evaluated after 2 h of partial restraint stress using oral gavage with ⁵¹Cr-EDTA and 24 h of urine collection. The number of abdominal cramps during colonic distension was evaluated in animals equipped with electrodes on their abdominal striated muscles.

At 200 mg/kg p.o. twice a day, but not at lower doses, simethicone reduced stress-induced increase of colonic permeability and hypersensitivity to distension. Administered alone at 10 mg/kg p.o., alverine also reduced stress-induced hypersensitivity to distension; lower doses were inactive. However, alverine administered at an inactive dose with simethicone suppressed stress-induced hypersensitivity to distension.

We conclude that both simethicone and alverine have visceral antinociceptive effects by two different mechanisms and that simethicone exerts a potentiating effect on the antinociceptive action of alverine.

Inclusion of a spasmolytic in bowel cleansing: a prospective randomized study

Yavuz Beyazit, Seyfettin Koklu, Zeynel Abidin Ozturk, Osman Yüksel, Mehmet Ibis, Mehmet Arhan, Selcan Gultuna, Seda Sezer, Ilhami Yuksel, Aysegul BabaliPMID: 21979395 DOI: 10.1097/SGA.0b013e318229bc90

Abstract

The quality of colon cleansing and the tolerance of patients to the procedure are two major determinants of the quality of a colonoscopy. Many bowel-cleansing regimens are known, but there is no ideal regimen. Alverine citrate (Relaxyl, Spasmonal) is a spasmolytic agent that has been shown to affect responses of mechanoreceptors of the intestine to both mechanical and chemical stimuli. Patients who underwent colonoscopies at four centers were randomly assigned two different bowel-cleansing procedures. The bowel-cleansing methods were oral sodium phosphate (NaP) (Group I) and oral NaP plus alverine citrate (Group II). Patients were randomized into one of these regimens. The quality of colon cleansing was assessed by an endoscopist with an empirical, clinically meaningful 3-point scale. Both groups were similar with respect to age, gender, and pre- and postcolonoscopic diagnosis. In Group I, 76 patients (47 women and 29 men; aged 39.53 ± 7.87 years) and in Group II, 71 patients (41 women and 30 men; aged 39.78 ± 8.27 years) were included in the study. In Groups I and II, 37 (48.7%) and 41 (57.7%) patients had perfect bowel cleansing, respectively. The overall colon cleansing in the group with NaP plus alverine citrate was comparable with that in the NaP group. The tolerability of patients to the colonoscopy in the two groups was also similar. Based on the present data, adding oral alverine citrate to NaP does not increase either the quality of bowel cleansing or the tolerance of patients to the procedure.On-demand treatment with alverine citrate/simeticone compared with standard treatments for irritable bowel syndrome: results of a randomised pragmatic study

P Ducrotte, J C Grimaud, M Dapoigny, S Personnic, V O'Mahony, M C Andro-DelestrainPMID: 24147869 DOI: 10.1111/ijcp.12333

Abstract

In routine practice, irritable bowel syndrome (IBS) symptoms are often difficult to be relieved and impair significantly patients' quality of life (QoL). A randomised, double-blind, placebo-controlled study has shown the efficacy of alverine citrate/simeticone (ACS) combination for IBS symptom relief.As IBS symptoms are often intermittent, this pragmatic study was designed to compare the efficacy of an on-demand ACS treatment vs. that of usual treatments.

Rome III IBS patients were enrolled by 87 general practitioners who were randomly allocated to one of two therapeutic strategies: on-demand ACS or usual treatment chosen by the physician. The primary outcome measure was the improvement of the IBSQoL score between inclusion and month 6.

A total of 436 patients (mean age: 54.4 years; women: 73.4%) were included, 222 in the ACS arm and 214 patients in the usual treatment arm, which was mainly antispasmodics. At 6 months, improvement of IBSQoL was greater with ACS than with the usual treatment group (13.8 vs. 8.4; p < 0.0008). The IBS-severity symptom score (IBS-SSS) was lower with ACS than in the usual treatment arm with a mean (SE) decrease of 170.0 (6.6) vs. 110.7 (6.7), respectively (p = 0.0001). An IBS-SSS < 75 was more frequent in the ACS group (37.7% vs. 16.0%; p < 0.0001). Improvement of both abdominal pain and bloating severity was also greater with the on-demand ACS treatment, which was associated with both lower direct and indirect costs.

After 6 months, on-demand ACS treatment led to a greater improvement of QoL, reduced the burden of the disease and was more effective for IBS symptom relief than usual treatments.

Alverine citrate, simeticone, and Rome III irritable bowel syndrome

A C FordPMID: 20415841 DOI: 10.1111/j.1365-2036.2009.04222.x

Abstract

A rapid and most sensitive liquid chromatography/tandem mass spectrometry method for simultaneous determination of alverine and its major metabolite, para hydroxy alverine, in human plasma: application to a pharmacokinetic and bioequivalence study

Chinmoy Ghosh, Vijay Jha, Ramesh Ahir, Sujal Shah, C P Shinde, Bhaswat S ChakrabortyPMID: 20564607 DOI: 10.1002/dta.130

Abstract

A rapid and highly sensitive method for the determination of alverine (ALV) and its metabolite, para hydroxy alverine (PHA), in human plasma using LC-MS/MS in positive ion electrospray ionization (ESI) in multiple reactions monitoring (MRM) mode was developed and validated. The procedure involves a simple solid phase extraction (SPE). Chromatographic separation was carried out on a Hypersil GOLD C(18) column (50 mm x 4.6 mm, 5 microm) with an isocratic mobile phase and a total run time of 1.5 min. The standard calibration curves showed excellent linearity within the range of 0.060-10.051 ng/mL for ALV and 0.059-10.017 ng/mL for PHA (r > or = 0.990). This method was successfully applied to a pharmacokinetic study after oral administration of alverine citrate 120 mg capsule in Indian healthy male volunteers.Identification of alverine and benfluorex as HNF4α activators

Seung-Hee Lee, Sonalee Athavankar, Tom Cohen, Ron Piran, Alice Kiselyuk, Fred LevinePMID: 23675775 DOI: 10.1021/cb4000986

Abstract

The principal finding of this study is that two drugs, alverine and benfluorex, used in vastly different clinical settings, activated the nuclear receptor transcription factor HNF4α. Both were hits in a high-throughput screen for compounds that reversed the inhibitory effect of the fatty acid palmitate on human insulin promoter activity. Alverine is used in the treatment of irritable bowel syndrome, while benfluorex (Mediator) was used to treat hyperlipidemia and type II diabetes. Benfluorex was withdrawn from the market recently because of serious cardiovascular side effects related to fenfluramine-like activity. Strikingly, alverine and benfluorex have a previously unrecognized structural similarity, consistent with a common mechanism of action. Gene expression and biochemical studies revealed that they both activate HNF4α. This novel mechanism of action should lead to a reinterpretation of previous studies with these drugs and suggests a path toward the development of therapies for diseases such as inflammatory bowel and diabetes that may respond to HNF4α activators.Anti-Inflammatory Functions of Alverine via Targeting Src in the NF-κB Pathway

Chae Young Lee, Han Gyung Kim, Sang Hee Park, Seok Gu Jang, Kyung Ja Park, Dong Sam Kim, Ji Hye Kim, Jae Youl ChoPMID: 32326535 DOI: 10.3390/biom10040611

Abstract

Alverine, a smooth muscle relaxant, is used to relieve cramps or spasms of the stomach and intestine. Although the effects of alverine on spontaneous and induced contractile activity are well known, its anti-inflammatory activity has not been fully evaluated. In this study, we investigated the anti-inflammatory effects of alverine in vitro and in vivo. The production of nitric oxide (NO) in RAW264.7 cells activated by lipopolysaccharide (LPS) or polyinosinic:polycytidylic acid (poly (I:C)) was reduced by alverine. The mRNA expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-α (TNF-α) was also dose-dependently inhibited by treatment with alverine. In reporter gene assays, alverine clearly decreased luciferase activity, mediated by the transcription factor nuclear factor κB (NF-κB) in TIR-domain-containing adapter-inducing interferon-β (TRIF)- or MyD88-overexpressing HEK293 cells. Additionally, phosphorylation of NF-κB subunits and upstream signaling molecules, including p65, p50, AKT, IκBα, and Src was downregulated by 200 μM of alverine in LPS-treated RAW264.7 cells. Using immunoblotting and cellular thermal shift assays (CETSAs), Src was identified as the target of alverine in its anti-inflammatory response. In addition, HCl/EtOH-stimulated gastric ulcers in mice were ameliorated by alverine at doses of 100 and 200 mg/kg. In conclusion, alverine reduced inflammatory responses by targeting Src in the NF-κB pathway, and these findings provide new insights into the development of anti-inflammatory drugs.[A case report of alverine-citrate-induced acute hepatitis]

Jee Young Han, Jin Woo Lee, Joon Mee Kim, Kowoon Joo, Ung Chon, Jung Il Lee, Seok Jeong, Don Haeng Lee, Young Soo Kim, Kyung Sun MinPMID: 20375645 DOI: 10.3350/kjhep.2010.16.1.75